molecular formula C20H18Cl2N2O2 B2714465 4-(8-((2,4-Dichlorobenzyl)oxy)quinolin-2-yl)morpholine CAS No. 941989-65-7

4-(8-((2,4-Dichlorobenzyl)oxy)quinolin-2-yl)morpholine

Cat. No.: B2714465
CAS No.: 941989-65-7
M. Wt: 389.28
InChI Key: RGXSQFNMQRYBGR-UHFFFAOYSA-N
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Description

4-(8-((2,4-Dichlorobenzyl)oxy)quinolin-2-yl)morpholine is a complex organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of both quinoline and morpholine moieties in the structure makes this compound particularly interesting for pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(8-((2,4-Dichlorobenzyl)oxy)quinolin-2-yl)morpholine typically involves a multi-step process. One common method starts with the preparation of the quinoline core, followed by the introduction of the morpholine ring and the 2,4-dichlorobenzyl group. The reaction conditions often include the use of strong bases and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesisers can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(8-((2,4-Dichlorobenzyl)oxy)quinolin-2-yl)morpholine can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include hydrogen gas (H2) with a palladium catalyst (Pd/C).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may yield fully saturated quinoline derivatives.

Scientific Research Applications

4-(8-((2,4-Dichlorobenzyl)oxy)quinolin-2-yl)morpholine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in the study of enzyme inhibition and receptor binding.

    Medicine: It has potential therapeutic applications, including anticancer, antibacterial, and antifungal activities.

    Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 4-(8-((2,4-Dichlorobenzyl)oxy)quinolin-2-yl)morpholine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and ion channels. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    4-(6-amidoquinolin-2-yl)morpholine: Known for its potent MCH1R antagonist activity.

    4-(quinolin-4-yl)morpholine: Exhibits antibacterial activity.

    N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide: Shows anticancer activity.

Uniqueness

4-(8-((2,4-Dichlorobenzyl)oxy)quinolin-2-yl)morpholine is unique due to the presence of the 2,4-dichlorobenzyl group, which enhances its biological activity and specificity. This structural feature distinguishes it from other quinoline derivatives and contributes to its diverse range of applications.

Properties

IUPAC Name

4-[8-[(2,4-dichlorophenyl)methoxy]quinolin-2-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18Cl2N2O2/c21-16-6-4-15(17(22)12-16)13-26-18-3-1-2-14-5-7-19(23-20(14)18)24-8-10-25-11-9-24/h1-7,12H,8-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGXSQFNMQRYBGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC3=C(C=CC=C3OCC4=C(C=C(C=C4)Cl)Cl)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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